molecular formula C16H24O3 B2981595 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate CAS No. 32102-41-3

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate

Cat. No. B2981595
CAS RN: 32102-41-3
M. Wt: 264.365
InChI Key: SKKZEOWXZNQGGG-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is a derivative of 2,6-di-tert-butylphenol . It is a complex compound used as antioxidants and light-protection agents for the stabilization of polymers .


Synthesis Analysis

The synthesis of 2,6-DI-Tert-butyl-4-hydroxyphenol acetate involves a reaction of 2,6-di-tert-butylphenol with 4-methoxy benzaldehyde in toluene . The mixture is heated at 145 °C, and piperidine is added within 3 hours. The heating under reflux is continued for 14 hours .

Scientific Research Applications

Oxidation Studies

The compound has been studied for its oxidation reactions. For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol, closely related to 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, with hydrogen peroxide in the presence of heteropolyacids produces various compounds including 2,6-di-tert-butyl-4-hydroxy-4-methel-2,5-cyclohexadien-1-one, suggesting potential applications in organic synthesis and chemical reactions (Shimizu et al., 1990).

Antioxidant Activities

The compound demonstrates significant antioxidant activities. Research has shown that derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and others exhibit H-atom donating activities, which are crucial for their antioxidant properties (Barclay et al., 1999).

Radical Studies

The study of phenoxyl radicals, closely related to 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, has provided insights into the disproportionation of these radicals, which is essential for understanding their chemical behavior and potential applications in various chemical processes (Khudyakov et al., 1978).

Synthesis of Derivatives

This compound is used in the synthesis of various derivatives. For example, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol highlights its role in the creation of new chemical compounds (Lai Yi, 2003).

Polymerization and Material Science

The compound has been utilized in polymerization processes. For example, polymerization of derivatives such as 2,6-di-tert-butyl-4-vinylphenyl acetate has been studied for the creation of high molecular weight polymers with potential applications in material science (Braun & Wittig, 1980).

Electrochemical Studies

The electrochemical oxidation of derivatives of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate has been explored, revealing insights into the electrochemical behavior of these compounds, which is essential for their applications in electrochemistry and related fields (Richards & Evans, 1975).

Analytical Chemistry Applications

The compound has been identified in the analysis of antioxidants in lubricant oils, demonstrating its relevance in analytical chemistry and industrial applications (del Nogal Sánchez et al., 2010).

Chemical Synthesis and Drug Development

Its derivatives have been used in chemical synthesis, leading to the creation of novel compounds with potential applications in drug development and other fields of chemistry (Bogdanov et al., 2013).

properties

IUPAC Name

(2,6-ditert-butyl-4-hydroxyphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-10(17)19-14-12(15(2,3)4)8-11(18)9-13(14)16(5,6)7/h8-9,18H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKZEOWXZNQGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The 1,4-diacetoxy-2,6-di-tert-butylbenzene obtained in Example 11 was dissolved in 60 mL of methanol and the solution was cooled to 20° C.; after adding 3.30 g (50.1 mmol) of potassium hydroxide, the mixture was stirred for 1.5 hours. The mixture was cooled to 10˜15° C. and then 30 mL of water and 12.5 mL of 6 N hydrochloric acid were gradually added. The solution was cooled to 5° C. and stirred for 0.5 hours. The crystal was centrifuged, washed with 10 mL of a methanol/water mixed solvent (methanol/water=1/1) and dried with a through-flow dryer (parallel flow) overnight at 50° C. to give 10.97 g of 4-acetoxy-3,5-di-tert-butylphenol (91.4% in yield from the 2,6-di-tert-butyl-1,4-benzoquinone of Example 10).
Name
1,4-diacetoxy-2,6-di-tert-butylbenzene
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3.3 g
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30 mL
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12.5 mL
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Synthesis routes and methods II

Procedure details

The 4-acetoxy-3,5-di-tert-butylanisole obtained in Example 13 and 1.37 kg (9.14 mol) of sodium iodide were dissolved in 5.0 L of acetonitrile; thereafter, 1.16 L (9.14 mol) of trimethylsilyl chloride was added dropwise and the mixture was refluxed for 8 hours. Thereafter, the reaction mixture was cooled to room temperature, water was added and the organic layer was separated. The organic layer was washed with an aqueous solution of sodium thiosulfate and aqueous sodium chloride in that order and dried over anhydrous sodium sulfate. The crude product obtained by concentrating the organic layer was recrystallized from an ethanol/water mixed solvent and the crystal was dried to give 1.55 kg of the title compound (92.4% in yield from the 2,6-di-tert-butyl-4-methoxyphenol of Example 13).
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4-acetoxy-3,5-di-tert-butylanisole
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1.37 kg
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5 L
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1.16 L
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

4-Acetoxy-3,5-di-tert-butylanisole (0.50 g) was dissolved in dichloromethane (2 ml). After cooling with ice, trimethylsilyl iodide (0.31 ml) was added dropwise. The mixture was allowed to warm slowly to room temperature and stirred for 2 days; thereafter, a saturated aqueous solution of sodium hydrogen carbonate was added to the reaction mixture. The mixture was subjected to extraction with diethyl ether and the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel chromatography (15% ethyl acetate in n-hexane) to afford 4-acetoxy-3,5-di-tert-butylphenol [0.38 g (yield, 80%)] as a white solid.
Name
4-Acetoxy-3,5-di-tert-butylanisole
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0.5 g
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2 mL
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0.31 mL
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